Cas no 608515-50-0 (8-Bromo-3-methoxyisoquinoline)

8-Bromo-3-methoxyisoquinoline structure
8-Bromo-3-methoxyisoquinoline structure
Product Name:8-Bromo-3-methoxyisoquinoline
CAS No:608515-50-0
MF:C10H8BrNO
MW:238.08062171936
CID:2602231
PubChem ID:329764646
Update Time:2025-07-18

8-Bromo-3-methoxyisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-3-methoxyisoquinoline
    • SCHEMBL5657797
    • 608515-50-0
    • DTXSID20680469
    • DTXCID60631218
    • PKOWJHRDTZPIHB-UHFFFAOYSA-N
    • DA-04452
    • 8-Bromo-3-methoxyisoquinoline, >=90%
    • 663-772-3
    • MDL: MFCD16652269
    • Inchi: 1S/C10H8BrNO/c1-13-10-5-7-3-2-4-9(11)8(7)6-12-10/h2-6H,1H3
    • InChI Key: PKOWJHRDTZPIHB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C=C(N=CC=21)OC

Computed Properties

  • Exact Mass: 236.97893g/mol
  • Monoisotopic Mass: 236.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • Melting Point: 61-67 °C

8-Bromo-3-methoxyisoquinoline Security Information

8-Bromo-3-methoxyisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
731358-1G
8-Bromo-3-methoxyisoquinoline
608515-50-0
1g
¥1335.48 2023-11-26

Additional information on 8-Bromo-3-methoxyisoquinoline

8-Bromo-3-Methoxyisoquinoline: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Research Applications

8-Bromo-3-Methoxyisoquinoline, with the chemical identifier CAS 608515-50-0, represents a significant compound within the isoquinoline scaffold family. This heterocyclic compound exhibits unique structural features, including a bromine substituent at the 8-position and a methoxy group at the 3-position. The isoquinoline ring system, a six-membered aromatic ring fused with a five-membered pyridine ring, provides a versatile platform for pharmaceutical development. Recent research has highlighted the potential of 8-Bromo-3-Methoxyisoquinoline as a lead compound for drug discovery, particularly in the exploration of its interactions with biological targets.

The 8-Bromo-3-Methoxyisoquinoline molecule is characterized by its functional groups that confer distinct physicochemical properties. The bromine atom at the 8-position introduces electrophilic reactivity, while the methoxy group at the 3-position enhances molecular polarity and solubility. These properties are critical for understanding its behavior in biological systems. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that the substitution pattern of 8-Bromo-3-Methoxyisoquinoline significantly influences its binding affinity to specific receptors, making it a promising candidate for targeted therapeutic applications.

Recent advancements in synthetic chemistry have enabled the development of efficient methodologies for the preparation of 8-Bromo-3-Methoxyisoquinoline. A 2024 study published in Organic & Biomolecular Chemistry reported a novel catalytic approach using transition metal complexes to achieve selective bromination at the 8-position of isoquinoline derivatives. This method not only improves the yield but also reduces the formation of byproducts, which is crucial for large-scale pharmaceutical production. The ability to synthesize 8-Bromo-3-Methoxyisoquinoline with high purity and efficiency underscores its potential for further chemical modifications and biological evaluation.

Biological activities of 8-Bromo-3-Methoxyisoquinoline have been extensively investigated in recent years. Research published in Drug Discovery Today (2023) revealed its potential as an inhibitor of specific kinases involved in cancer progression. The compound demonstrated significant antiproliferative effects against a panel of human cancer cell lines, including breast and lung carcinomas. This activity is attributed to its ability to modulate signaling pathways critical for cell cycle regulation and apoptosis. Additionally, 8-Bromo-3-Methoxyisoquinoline has shown neuroprotective properties in in vitro studies, suggesting its potential application in the treatment of neurodegenerative disorders.

Emerging research has focused on the role of 8-Bromo-3-Methoxyisoquinoline in modulating inflammatory responses. A 2024 study in Pharmacological Research highlighted its anti-inflammatory effects mediated through the inhibition of NF-κB signaling. This mechanism is relevant to the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to interfere with key inflammatory pathways offers a novel therapeutic strategy for these conditions, which are currently managed with limited efficacy and significant side effects.

The pharmacokinetic profile of 8-Bromo-3-Methoxyisoquinoline is an area of active investigation. Research published in European Journal of Pharmaceutical Sciences (2023) evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The study found that the compound exhibits moderate oral bioavailability and a favorable tissue distribution pattern, which is essential for its therapeutic application. Further studies are required to determine its pharmacokinetic behavior in humans and to optimize its therapeutic index.

Structural modifications of 8-Bromo-3-Methoxyisoquinoline are being explored to enhance its therapeutic potential. A 2024 study in ChemMedChem reported the synthesis of analogs with altered substituents, which showed improved potency against specific targets. These modifications aim to address limitations such as poor solubility or reduced selectivity, which are common challenges in drug development. The ability to fine-tune the molecular structure of 8-Bromo-3-Methoxyisoquinoline offers exciting opportunities for the design of more effective therapeutic agents.

In conclusion, 8-Bromo-3-Methoxyisoquinoline represents a valuable compound with a range of biological activities and potential applications in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic methods and biological evaluation, position it as a promising lead for the development of novel therapeutics. Continued research into its mechanisms of action and pharmacological properties will be essential for realizing its full potential in the treatment of various diseases.

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